4-(2,2-dimethyl-3-oxocyclobutyl)benzoicacid
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Overview
Description
4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid is an organic compound with the molecular formula C13H14O3 It is characterized by a benzoic acid moiety attached to a cyclobutyl ring with two methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the cyclobutyl ring with a benzoic acid derivative through a .
Industrial Production Methods
Industrial production of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-dimethyl-3-oxocyclobutyl)phenol
- 4-(2,2-dimethyl-3-oxocyclobutyl)aniline
- 4-(2,2-dimethyl-3-oxocyclobutyl)benzaldehyde
Uniqueness
4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid is unique due to the presence of both a cyclobutyl ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. Its structural features enable specific interactions and reactivity that differentiate it from similar compounds.
Properties
IUPAC Name |
4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2)10(7-11(13)14)8-3-5-9(6-4-8)12(15)16/h3-6,10H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUUVUCNBXMKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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